Primary Amine Enables Unique Derivatization Chemistry
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol contains a primary amine group that is absent in the comparator, 1-(4-benzylpiperazin-1-yl)propan-2-ol, which instead bears a methyl group at the analogous position. This structural distinction is quantified by the molecular formula: C14H23N3O for the target compound versus C14H22N2O for the comparator [1][2]. The presence of the primary amine introduces an additional nitrogen atom capable of acting as a nucleophile, a hydrogen bond donor, and a site for further functionalization via amide coupling, reductive amination, or urea formation. This functionality is a critical differentiator for researchers requiring a versatile building block for library synthesis or targeted probe development.
| Evidence Dimension | Presence of Primary Amine Functional Group |
|---|---|
| Target Compound Data | C14H23N3O; Contains a primary amine (-NH2) |
| Comparator Or Baseline | 1-(4-Benzylpiperazin-1-yl)propan-2-ol: C14H22N2O; No primary amine |
| Quantified Difference | Difference of 1 nitrogen atom and 1 hydrogen atom; molecular weight difference of 15.01 g/mol |
| Conditions | Structural analysis based on IUPAC name and molecular formula from authoritative chemical databases |
Why This Matters
The primary amine provides a unique synthetic handle for conjugation and derivatization, enabling the creation of chemical libraries that are inaccessible using analogs lacking this functional group.
- [1] PubChem. Compound Summary: 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol. CID 3104972. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3104972. View Source
- [2] PubChem. Compound Summary: 1-(4-Benzylpiperazin-1-yl)propan-2-ol. CID 22376913. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22376913. View Source
